(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
The compound (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a benzofuran derivative featuring a pyridinylmethylene substituent at the C-2 position and a cyclopropane carboxylate ester at the C-6 position. Its Z-configuration is critical for stereochemical interactions, influencing both physicochemical properties and biological activity. The pyridine ring introduces electron-withdrawing effects, while the cyclopropane ester contributes to steric constraints and lipophilicity. Structural characterization of such compounds typically relies on NMR spectroscopy, mass spectrometry, and X-ray crystallography, as demonstrated in studies of analogous systems .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-8-14(23-19(22)13-2-3-13)10-15-17(11)18(21)16(24-15)9-12-4-6-20-7-5-12/h4-10,13H,2-3H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFFOIRJOCPZ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-carbaldehyde with pyridine-4-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a cyclopropyl halide, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the condensation and cyclopropanation steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzofuran Derivatives
The target compound shares a benzofuran core with derivatives such as pestalafuranones and (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate (). Key differences lie in the substituents at the C-2 position:
- Trimethoxybenzylidene group (): Aryl methoxy groups increase lipophilicity and electron-donating effects, altering reactivity and spectroscopic profiles .
Table 1: Substituent-Driven Properties
Electronic and Reactivity Profiles
The pyridine ring in the target compound confers electron-withdrawing effects, which contrast with the electron-donating methoxy groups in the trimethoxybenzylidene analog (). This difference impacts:
- Chemical shifts : Pyridine protons (δH ~8.5–7.2 ppm) resonate downfield compared to methoxy-substituted aryl protons (δH ~6.8–6.5 ppm) .
- Electrophilicity : The pyridinylmethylene group may enhance electrophilic character at the benzofuran carbonyl, influencing reactivity in nucleophilic addition reactions.
Methodological Insights from Comparative Studies
- NMR spectroscopy: High-field shifts in pestalafuranone F (δH 2.28 ppm for H-11) highlight the sensitivity of NMR to substituent changes, a principle applicable to the target compound .
- X-ray crystallography : Programs like SHELXL () remain indispensable for resolving Z/E configurations in benzofuran derivatives, ensuring accurate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
